molecular formula C15H14BrNO2S B1316365 4-Bromo-2-tosylisoindoline CAS No. 127168-83-6

4-Bromo-2-tosylisoindoline

Cat. No.: B1316365
CAS No.: 127168-83-6
M. Wt: 352.2 g/mol
InChI Key: UFMXWSAEFIMVKC-UHFFFAOYSA-N
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Description

4-Bromo-2-tosylisoindoline is a chemical compound with the molecular formula C15H14O2N1Br1S1. It is a derivative of isoindoline, a heterocyclic compound that is significant in various synthetic and natural products. The presence of the bromine and tosyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-tosylisoindoline typically involves the bromination of isoindoline followed by tosylation. One common method includes the reaction of isoindoline with bromine in the presence of a suitable solvent to introduce the bromine atom. This is followed by the reaction with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and tosylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-tosylisoindoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted isoindolines can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: De-tosylated isoindolines.

Scientific Research Applications

4-Bromo-2-tosylisoindoline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-tosylisoindoline involves its interaction with various molecular targets. The bromine and tosyl groups facilitate its binding to specific enzymes and receptors, modulating their activity. The compound can inhibit or activate certain pathways, depending on the context of its use .

Comparison with Similar Compounds

  • 4-Bromo-2-methylaniline
  • 4-Bromo-2-fluoroaniline
  • 4-Bromo-2-methylanisole
  • 4-Bromo-2-thiophenecarboxaldehyde

Comparison: 4-Bromo-2-tosylisoindoline is unique due to the presence of both bromine and tosyl groups, which confer distinct reactivity and biological activity. Compared to other brominated isoindolines, the tosyl group enhances its solubility and interaction with biological targets, making it more versatile in research and industrial applications .

Properties

IUPAC Name

4-bromo-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2S/c1-11-5-7-13(8-6-11)20(18,19)17-9-12-3-2-4-15(16)14(12)10-17/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMXWSAEFIMVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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